4-甲基异喹啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

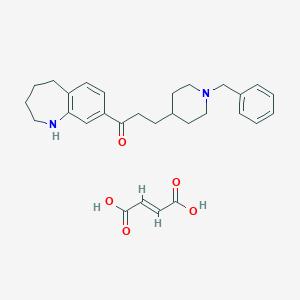

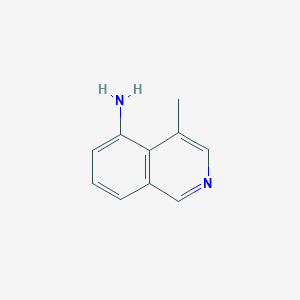

4-Methylisoquinolin-5-amine is a chemical compound that belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The synthesis and functionalization of such compounds are crucial for exploring their properties and applications.

Synthesis Analysis

The synthesis of 4-methylisoquinolines has been achieved through several methods. One efficient approach is a one-pot synthesis involving a cascade Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization, which allows for the incorporation of various functional groups and yields the desired products in good amounts . Another method described involves the tosylation of a 3-hydroxy-4-nitroisoquinoline followed by tosylate displacement by amine nucleophiles. This method provides a route to differentiate nitrogen substituents at positions 3 and 4, which are not readily accessible by other synthetic routes . Additionally, an environmentally friendly synthetic method has been reported for 1,2-dihydroisoquinoline frameworks using a three-component reaction without the need for catalysts under mild conditions .

Molecular Structure Analysis

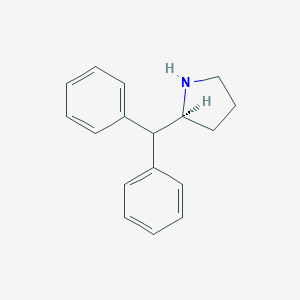

The molecular structure of 4-methylisoquinolin-5-amine consists of a methyl group at the fourth position and an amine group at the fifth position on the isoquinoline scaffold. This structure is amenable to further functionalization and can serve as a precursor to more complex molecules. The synthesis of related compounds, such as 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline, demonstrates the versatility of the isoquinoline core when subjected to domino condensation and Heck cyclization reactions .

Chemical Reactions Analysis

Isoquinolines, including 4-methylisoquinolines, can undergo various chemical reactions that allow for the introduction of different substituents and the formation of new bonds. The Heck reaction is a commonly used method to introduce substituents at the C4 position, as demonstrated in the synthesis of C4-substituted isoquinolines . These reactions are pivotal for the generation of diverse isoquinoline derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylisoquinolin-5-amine and its derivatives are influenced by the substituents present on the isoquinoline core. The introduction of different functional groups can significantly alter properties such as solubility, melting point, and reactivity. For instance, the cytotoxicity of C4-substituted isoquinolines has been evaluated, and some derivatives have shown activity against tumor cell lines, indicating the potential for the development of new therapeutic agents .

科学研究应用

有机合成和化学性质

4-甲基异喹啉-5-胺及其衍生物已被广泛研究其反应性和在有机合成中的应用。例如,该化合物已被用于氧化还原-环化过程中,突显其在双C-H官能团化中的多功能性。这些反应对于构建复杂分子至关重要,强调了该化合物在开发合成方法中的作用(Paul, Adili, & Seidel, 2019)。此外,通过钯催化过程合成异喹啉的研究进一步展示了该化合物在创造药理学相关结构中的实用性,展示了其在药物化学研究中的重要性(Chen et al., 2021)。

药理学研究和药物发现

在药理学研究中,4-甲基异喹啉-5-胺衍生物已被探索其作为各种受体配体的潜力,表明它们在药物发现中的相关性。例如,生物同位素策略导致了强效5-HT6R配体的发现,有助于理解受体相互作用并开发新型治疗药物 (Staroń等,2015)。此外,N-(芳基)-5-((喹啉-8-氧基)甲基)-1,3,4-氧/硫代二唑-2-胺的合成和表征展示了该化合物在生成可能具有治疗应用的多样化化学实体中的潜力 (Saeed, Abbas, Ibrar, & Bolte, 2014)。

神经保护和中枢神经系统(CNS)疾病

研究还调查了相关化合物的神经保护作用,例如1-甲基-1,2,3,4-四氢异喹啉,其在培养的大鼠中脑中脑神经元对各种神经毒素显示出保护作用。这表明在治疗神经退行性疾病方面具有潜在应用,突显了异喹啉衍生物在神经科学中的广泛相关性(Kotake et al., 2005)。

安全和危害

属性

IUPAC Name |

4-methylisoquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRKDKBOIYXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621105 |

Source

|

| Record name | 4-Methylisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylisoquinolin-5-amine | |

CAS RN |

194032-18-3 |

Source

|

| Record name | 4-Methylisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)